2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate
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Overview
Description
2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate is a complex organic compound that features a combination of morpholine, phenyl, pyrimidine, and sulfonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Morpholine Derivative: Starting with morpholine, the compound is reacted with an appropriate acylating agent to introduce the oxo-phenylethyl group.
Pyrimidine Ring Formation: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.
Coupling Reactions: The final step involves coupling the morpholine derivative with the sulfonylated pyrimidine under specific conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine or phenyl groups.
Reduction: Reduction reactions could target the oxo group or the pyrimidine ring.
Substitution: The chloro and sulfonyl groups on the pyrimidine ring are likely sites for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Possible applications in drug development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Morpholin-4-yl)-2-oxo-1-phenylethyl 5-chloro-2-methanesulfonylpyrimidine-4-carboxylate: Similar compounds might include other morpholine derivatives, pyrimidine-based compounds, or sulfonyl-containing molecules.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Compared to similar compounds, it may offer distinct advantages in terms of stability, reactivity, or specificity for certain targets.
Properties
IUPAC Name |
(2-morpholin-4-yl-2-oxo-1-phenylethyl) 5-chloro-2-methylsulfonylpyrimidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O6S/c1-29(25,26)18-20-11-13(19)14(21-18)17(24)28-15(12-5-3-2-4-6-12)16(23)22-7-9-27-10-8-22/h2-6,11,15H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWRQOIVBGOJEGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC(C2=CC=CC=C2)C(=O)N3CCOCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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